5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol
Description
Properties
IUPAC Name |
(3R,5R,8S,9S,10S,11R,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,11-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h12-19,22-24H,4-11H2,1-3H3/t12-,13-,14-,15+,16-,17+,18-,19-,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHLKVQGWWCQEG-KFOKCSIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40970990 | |
| Record name | Pregnane-3,11,20-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40970990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55647-22-8 | |
| Record name | Pregnane-3,11,20-triol, (3α,5β,11α,20R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55647-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055647228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregnane-3,11,20-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40970990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-β-pregnane-3-α,11-α,20-β-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Multi-step Organic Synthesis from Steroidal Precursors
The most common laboratory synthesis of 5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol starts from simpler steroidal ketones or aldehydes that correspond to the 3, 11, and 20 positions on the pregnane skeleton. The key step involves selective reduction of these carbonyl groups to hydroxyl groups using reducing agents such as:
- Sodium borohydride (NaBH4) : Mild reducing agent effective for selective reduction of ketones to alcohols under controlled conditions.
- Lithium aluminum hydride (LiAlH4) : Stronger reducing agent used when more complete or difficult reductions are required.
These reductions are typically carried out in anhydrous solvents like ether or methanol, under inert atmosphere to prevent oxidation. The stereochemistry of the hydroxyl groups is controlled by the choice of starting material and reaction conditions to yield the 5-beta configuration and the specific alpha or beta orientation at each hydroxylated carbon.
Oxidation and Functional Group Manipulation
Following reduction, oxidation reactions may be employed to adjust the oxidation state of specific hydroxyl groups or to introduce keto functionalities as intermediates. Common oxidizing agents include:
These reagents allow selective oxidation of secondary alcohols to ketones, which can then be re-reduced or further functionalized to achieve the desired triol structure.
Substitution Reactions
Hydroxyl groups in the molecule can be chemically modified via nucleophilic substitution to introduce other functional groups or protective groups during synthesis. This step is crucial for multi-step syntheses where selective protection/deprotection strategies are needed.
Biotechnological Preparation Methods
Microbial Transformation
Industrial and research-scale production increasingly utilizes microbial biotransformation to introduce hydroxyl groups at specific positions on steroidal backbones. Certain microorganisms possess enzymes capable of regio- and stereoselective hydroxylation, which is difficult to achieve chemically.
- Microbial strains (e.g., specific fungi or bacteria) are incubated with steroidal precursors.
- Enzymatic hydroxylation occurs at the 3-alpha, 11-alpha, and 20-beta positions.
- This method offers high selectivity, mild reaction conditions, and environmentally friendly processing.
Enzymatic Catalysis
Isolated enzymes such as hydroxylases or reductases can be used in vitro to catalyze specific transformations on steroidal substrates, allowing precise control over stereochemistry and functional group placement.
Purification and Isolation
After synthesis or biotransformation, purification is typically achieved by:
- Crystallization from solvents such as ethanol or acetone.
- Vacuum drying to remove residual solvents.
- Chromatographic techniques (e.g., column chromatography) may be used to separate isomers or impurities.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Chemical Reduction | NaBH4, LiAlH4 in methanol/ether | Well-established, controllable | Multi-step, requires protection |
| Oxidation | CrO3/AcOH, PCC/DCM | Selective oxidation | Toxic reagents, environmental concerns |
| Nucleophilic Substitution | Halides, amines with base | Functional group diversification | Requires careful control |
| Microbial Transformation | Specific microbial strains, aqueous media | High regio- and stereoselectivity | Scale-up complexity |
| Enzymatic Catalysis | Hydroxylases, reductases in vitro | Precise stereochemical control | Enzyme availability, cost |
Research Findings and Applications
- The reduction of ketones at 3, 11, and 20 positions is a critical step, with sodium borohydride commonly used for selective reduction under mild conditions, preserving stereochemistry.
- Microbial hydroxylation has been demonstrated to efficiently produce this compound with high purity and yield, making it attractive for industrial synthesis.
- Crystallization from ethanol or acetone is a standard purification method, yielding high-purity triol suitable for further chemical transformations or biological studies.
- The compound serves as an intermediate in steroid synthesis, with its preparation methods enabling the development of steroidal drugs and hormone analogs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form diols or other reduced derivatives using agents like sodium borohydride.
Substitution: Hydroxyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of 3-keto, 11-keto, or 20-keto derivatives.
Reduction: Formation of diols or other reduced derivatives.
Substitution: Formation of substituted steroidal compounds with varied functional groups.
Scientific Research Applications
Chemistry
5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol serves as an intermediate in the synthesis of various steroidal drugs and hormones . Its unique structure allows researchers to explore new synthetic pathways for developing novel compounds.
Biology
In biological research, this compound is studied for its role in steroid metabolism and its potential effects on cellular processes. It acts as a model compound for understanding the biosynthesis and function of steroid hormones.
Medicine
The therapeutic potential of this compound is significant due to its structural similarity to naturally occurring steroids. It is investigated for:
- Anti-inflammatory properties
- Immunomodulatory effects
- Hormonal activities
Research indicates that it may influence gene expression and modulate physiological processes related to inflammation and immune function.
Industry
In the industrial sector, this compound is utilized in the production of steroidal pharmaceuticals and as a precursor for synthesizing other valuable steroidal compounds. Its applications extend to various products requiring steroidal intermediates.
Cytotoxicity Studies
Experimental studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. The presence of hydroxyl groups enhances its binding affinity to glucocorticoid receptors.
Receptor Binding Affinity
Research indicates that this compound binds effectively to glucocorticoid receptors:
- Influencing stress response mechanisms.
- Potentially aiding in drug development for conditions such as inflammation and cancer due to its modulatory effects on cellular pathways.
Mechanism of Action
The mechanism of action of 5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The pathways involved include the regulation of inflammatory responses, immune function, and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Insights
Hydroxylation Patterns: The 11α-OH group in the target compound distinguishes it from analogs like 5β-Pregnane-3α,17α,20α-triol (17α-OH) and 5β-Pregnane-3α,6α,20α-triol (6α-OH). This position may influence interactions with cytochrome P450 enzymes or adrenal steroidogenic pathways .
Enzymatic Interactions :
- AKR1C1, a key reductase, shows varying affinities for pregnane derivatives. For example, it metabolizes 5β-Pregnane-3α,20α-diol with a KM of 3 µM but has lower affinity for 5β-Pregnan-3α-ol-20-one (KM = 2 µM) . The 11α-OH in the target triol may sterically hinder enzyme binding or modify substrate specificity.
Biological Significance :
- Compounds like 5β-Pregnane-3α,17α,20α-triol are biomarkers for congenital adrenal hyperplasia, while 5β-Pregnane-3α,6α,20α-triol is linked to gestational steroid metabolism . The target triol’s role remains speculative but may relate to adrenal or hepatic pathways.
Physicochemical Properties :
- The presence of three hydroxyl groups increases hydrophilicity compared to ketone-containing analogs like Alfaxalone. However, stereochemistry (e.g., 20β vs. 20α) can modulate logP values and membrane permeability .
Biological Activity
5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol is a steroidal compound belonging to the pregnane class, characterized by its unique hydroxylation pattern and significant biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 336.5087 g/mol. Its structure includes three hydroxyl groups located at the 3-alpha, 11-alpha, and 20-beta positions, which play a critical role in its biological interactions and solubility properties .
Biological Activity
Mechanism of Action:
The biological activity of this compound is primarily mediated through its interaction with steroid hormone receptors. Research indicates that it can modulate gene expression and influence various physiological processes such as:
- Cellular Signaling: The compound may act as a modulator of cellular signaling pathways related to steroid hormones.
- Inflammatory Responses: It has been suggested to possess anti-inflammatory properties, potentially influencing immune responses.
- Neuroprotective Effects: Some studies indicate that it may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Case Studies and Experimental Data
- Cytotoxicity Studies:
-
Receptor Binding Affinity:
- Interaction studies revealed that the compound binds effectively to glucocorticoid receptors, influencing stress response mechanisms. The presence of hydroxyl groups enhances its binding affinity compared to other similar compounds.
-
Therapeutic Potential:
- Preliminary investigations suggest potential applications in drug development for conditions such as inflammation and cancer due to its modulatory effects on cellular pathways.
Comparative Analysis
To better understand the biological activity of this compound in relation to other similar compounds, the following table summarizes key structural features and their implications on biological activity:
| Compound Name | Hydroxyl Positioning | Biological Activity |
|---|---|---|
| This compound | 3α, 11α, 20β | Anti-inflammatory; neuroprotective; cytotoxic |
| 5-alpha-Pregnan-3β,17α,20α-triol | 3β, 17α, 20α | Modulates glucocorticoid receptors |
| (20R)-5alpha-Pregnane-3alpha,17,20-triol | 3α, 17α, 20 | Influences metabolic pathways |
Q & A
Q. What are the key methodologies for structural elucidation of 5β-pregnane-3α,11α,20β-triol?
To confirm the stereochemistry and functional groups, researchers should employ:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to resolve stereochemical configurations, particularly at C-3, C-11, and C-20 positions .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (CHO) and fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination if crystalline derivatives are obtainable .
Q. How can researchers ensure purity and stability of synthetic or isolated 5β-pregnane-3α,11α,20β-triol?
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns with UV/Vis or MS detection to monitor purity (>95% as per industrial standards) .
- Storage Conditions : Store at -20°C in inert, airtight containers to prevent oxidation or degradation, as recommended for analogous pregnane derivatives .
Q. What analytical techniques are optimal for quantifying 5β-pregnane-3α,11α,20β-triol in biological matrices?
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ isotope-labeled internal standards (e.g., deuterated analogs) to enhance accuracy in serum or urine samples .
- Derivatization : Use silylation or acetylation to improve volatility for gas chromatography (GC-MS) applications .
Q. What are the physicochemical properties critical for experimental design with this compound?
- LogP : Predicted hydrophobicity (LogP ~5.2) suggests limited aqueous solubility, necessitating solvents like DMSO or ethanol for in vitro studies .
- Hydrogen Bonding : Two hydroxyl groups (3α, 11α) and one tertiary alcohol (20β) influence interactions with enzymes or receptors .
Advanced Research Questions
Q. How do stereochemical variations at C-5, C-11, and C-20 impact biological activity?
- Comparative Studies : Synthesize epimers (e.g., 5α-pregnane derivatives) and compare binding affinities to steroidogenic enzymes (e.g., 11β-hydroxysteroid dehydrogenase) using radiolabeled assays .
- Molecular Dynamics Simulations : Model interactions with glucocorticoid or mineralocorticoid receptors to predict functional outcomes .
Q. What metabolic pathways involve 5β-pregnane-3α,11α,20β-triol, and how can they be traced experimentally?
- Isotope Tracing : Administer -labeled compound in cell cultures or animal models, followed by LC-MS/MS to identify metabolites like sulfated or glucuronidated derivatives .
- Enzyme Inhibition Assays : Test specificity against hepatic cytochrome P450 isoforms (e.g., CYP3A4) to map phase I metabolism .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability)?
- Cross-Validation : Compare experimental results (e.g., melting points, LogP) with computational predictions (e.g., QSPR models) and literature from authoritative databases like NIST .
- Multi-Lab Reproducibility Studies : Standardize protocols for solubility testing (e.g., shake-flask method) to minimize variability .
Q. What advanced methodologies enable quantification of trace amounts in complex matrices like plasma or tissue homogenates?
- Solid-Phase Extraction (SPE) : Use C18 cartridges for pre-concentration and removal of interfering lipids/proteins .
- Ultra-High-Performance LC (UHPLC) : Achieve sub-ng/mL detection limits with sub-2μm particle columns and high-resolution MS .
Q. What role does 5β-pregnane-3α,11α,20β-triol play in modulating glucocorticoid or mineralocorticoid pathways?
- Gene Expression Profiling : Use RT-qPCR or RNA-seq to assess regulation of steroidogenic genes (e.g., HSD11B1) in adrenal or hepatic cell lines .
- Receptor Binding Assays : Perform competitive displacement studies with -cortisol or aldosterone to determine Ki values .
Q. How can researchers design experiments to study its interactions with transport proteins (e.g., albumin, sex hormone-binding globulin)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
